

Application Notes and Protocols for Gene Expression Analysis Following GSK2981278 Treatment

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Compound of Interest		
Compound Name:	GSK2981278	
Cat. No.:	B607816	Get Quote

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Introduction

GSK2981278 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORy).[1][2] RORy, particularly its isoform RORyt, is a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of proinflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, IL-22, and IL-23.[3][4] These cytokines are pivotal in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis. **GSK2981278** exerts its effect by binding to RORy and inhibiting its transcriptional activity, which it achieves by interfering with the binding of RORy to its DNA response elements on the promoters of target genes like IL17A.[1][3]

Understanding the impact of **GSK2981278** on the global gene expression profile is crucial for elucidating its full mechanism of action, identifying potential biomarkers of response, and assessing off-target effects. These application notes provide a framework for analyzing gene expression changes in response to **GSK2981278** treatment using modern molecular biology techniques.

Data Presentation



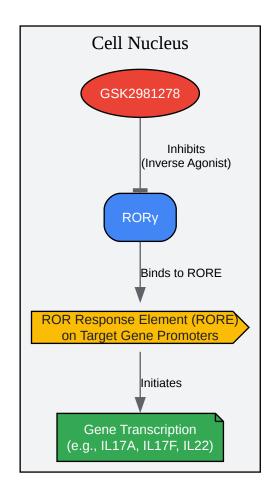
The following table summarizes the quantitative changes in the expression of key proinflammatory cytokine genes following treatment with **GSK2981278**, as determined by quantitative real-time PCR (qRT-PCR) in relevant in vitro models.

Gene	Treatment Condition	Fold Change vs. Vehicle Control	Reference
IL17A	Jurkat cells stimulated under Th17 polarizing conditions + GSK2981278	Near-complete inhibition	[1][3]
IL17F	Human ex vivo skin cultures stimulated under Th17 polarizing conditions + GSK2981278	Significant reduction	[3]
IL22	Human peripheral blood mononuclear cells (PBMCs) stimulated under Th17 skewing conditions + GSK2981278	Potent inhibition (IC50 = 3.2 nM for protein secretion)	[1]
IL23A	Human skin resident immune cells stimulated under Th17 conditions + GSK2981278	Significant inhibition (82 ± 9% at 24 hours)	[3]

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of RORy and the point of intervention by **GSK2981278**.





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RORy signaling pathway and **GSK2981278** inhibition.

Experimental Protocols

Detailed methodologies for key experiments to analyze gene expression changes following **GSK2981278** treatment are provided below.

Experimental Workflow

The following diagram outlines the general workflow for a typical gene expression analysis experiment.





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Gene expression analysis workflow.

Protocol 1: Cell Culture and GSK2981278 Treatment

- Cell Line: Jurkat T cells (or other relevant immune cell lines).
- Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- **GSK2981278** Preparation: Prepare a stock solution of **GSK2981278** in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 μM).
- Treatment:
 - Seed cells in multi-well plates at an appropriate density.
 - Treat cells with varying concentrations of GSK2981278.
 - Include a vehicle control group treated with the same concentration of DMSO as the highest GSK2981278 concentration.
 - If studying Th17 differentiation, include appropriate polarizing cytokines (e.g., IL-6, TGF-β, IL-23).
 - Incubate for a predetermined time course (e.g., 24, 48, or 72 hours).
 - Perform at least three biological replicates for each condition.



• Cell Harvesting: After treatment, harvest the cells for RNA extraction.

Protocol 2: Total RNA Isolation and Quality Control

- RNA Extraction:
 - Lyse the harvested cells using a suitable lysis buffer (e.g., TRIzol reagent).
 - Isolate total RNA using a commercial kit (e.g., Qiagen RNeasy Kit) following the manufacturer's instructions. This typically involves phase separation, precipitation, and washing steps.[5]
- RNA Quality Control:
 - Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
 - Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0.
 - Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be ≥ 8 for optimal results in downstream applications like RNA-seq.

Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-seq)

- Library Preparation:
 - \circ Start with high-quality total RNA (100 ng 1 μ g).
 - mRNA Enrichment (for coding gene expression): Use oligo(dT) magnetic beads to enrich for polyadenylated mRNA.
 - rRNA Depletion (for total RNA sequencing): Alternatively, deplete ribosomal RNA to analyze both coding and non-coding RNA.



- Fragmentation and Priming: Fragment the enriched/depleted RNA into smaller pieces and prime with random hexamers.
- First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
- Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
- End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA,
 add a single 'A' base to the 3' ends, and ligate sequencing adapters.
- PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
- Library Quality Control:
 - Assess the library size distribution using a bioanalyzer.
 - Quantify the library concentration using qPCR.
- · Sequencing:
 - Pool multiple libraries for multiplexed sequencing.
 - Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
 A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
- Data Analysis:
 - Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
 - Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.[5]
 - Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq-count.[5]



- Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon GSK2981278 treatment compared to the vehicle control using R packages like DESeq2 or edgeR.[5]
- Pathway and Functional Enrichment Analysis: Use tools like DAVID or GSEA to identify biological pathways and functions that are significantly enriched in the list of differentially expressed genes.

Protocol 4: Validation of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

- cDNA Synthesis:
 - \circ Reverse transcribe 1 μg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
- Primer Design and Validation:
 - Design primers for your target genes (e.g., IL17A, IL17F, IL22, IL23A) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization.
 - Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
- · qPCR Reaction:
 - Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or TagMan master mix.
 - Run the qPCR on a real-time PCR instrument. A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[7]
- Data Analysis:
 - Determine the cycle threshold (Ct) value for each gene in each sample.



- Normalize the Ct values of the target genes to the geometric mean of the Ct values of the housekeeping genes (ΔCt).
- Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the
 GSK2981278-treated samples to the vehicle control.[3]

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